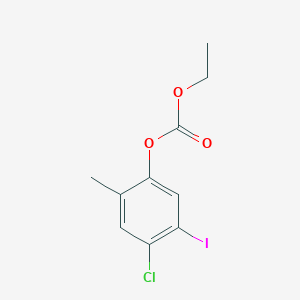

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Description

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS 930298-26-3) is a halogenated aromatic carbonate ester with the chemical formula C₁₀H₁₀ClIO₃. It features a phenyl ring substituted with chlorine (Cl) at position 4, iodine (I) at position 5, and a methyl group (CH₃) at position 2, linked to an ethyl carbonate ester group. This compound is classified as a chemical or reaction intermediate, with applications in synthetic chemistry and industrial processes . Market data indicate its consumption spans over 200 countries, with historical tracking from 1997 to 2019 and projections extending to 2046 .

Properties

IUPAC Name |

(4-chloro-5-iodo-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDQNYKQEYLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676808 | |

| Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-26-3 | |

| Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate typically involves two key stages:

- Halogenation of the phenolic precursor to introduce chlorine and iodine substituents at the desired positions on the aromatic ring.

- Introduction of the ethyl carbonate group onto the phenolic hydroxyl group.

This approach leverages the reactivity of phenolic compounds and the selective halogenation methods to achieve regioselective substitution, followed by carbonate ester formation.

Preparation of the Halogenated Phenolic Precursor

The starting material is often a methyl-substituted phenol, such as 4-chloro-2-methylphenol, which undergoes selective iodination at the 5-position. According to patent literature on related compounds, a common approach involves:

- Selective sulfonation and nitration to direct substitution at the 5-position (as in 4-chloro-2-methyl-5-nitrophenol synthesis).

- Halogenation reactions under controlled conditions to introduce iodine selectively at the 5-position, often using iodine reagents in the presence of oxidizing agents or catalysts.

The chlorination is usually pre-existing or introduced by chlorination of the aromatic ring before iodination. This step requires careful control of reaction conditions to avoid over-halogenation or substitution at undesired positions.

Formation of the Ethyl Carbonate Group

The ethyl carbonate moiety is introduced by reacting the halogenated phenol with ethyl chloroformate or other ethyl carbonate donors under basic or neutral conditions. Typical conditions include:

- Use of a base such as pyridine or triethylamine to deprotonate the phenol and facilitate nucleophilic attack on the ethyl chloroformate.

- Reaction in anhydrous organic solvents like dichloromethane or tetrahydrofuran at low to ambient temperatures.

- Purification by chromatography or recrystallization to isolate the ethyl carbonate derivative with high purity.

This step is critical to obtaining the carbonate ester without hydrolysis or side reactions.

Detailed Example Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-chloro-2-methylphenol + iodine + oxidant (e.g., H2O2) in acetic acid | Iodination at 5-position under mild conditions | Moderate to high regioselectivity |

| 2 | Halogenated phenol + ethyl chloroformate + pyridine in dichloromethane, 0-25°C | Formation of ethyl carbonate ester | High yield, purity depends on control of moisture |

| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure this compound | Yield typically >80% |

Analysis of Preparation Methods

Research Findings and Optimization

- The presence of both chlorine and iodine substituents influences the reactivity of the aromatic ring, requiring careful tuning of reaction conditions to avoid side reactions.

- The carbonate formation step benefits from low temperature and dry solvents to prevent hydrolysis and improve yield.

- Purification techniques such as silica gel chromatography with hexane-ethyl acetate mixtures are effective for isolating the target compound.

- Monitoring by high-performance liquid chromatography (HPLC) during synthesis ensures completion and purity of the product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation (iodination) | Iodine + oxidant in acidic medium | 5-iodo substitution on phenol |

| 2 | Carbonate ester formation | Ethyl chloroformate + base (pyridine) in dry solvent | Formation of ethyl carbonate ester |

| 3 | Purification | Silica gel chromatography or recrystallization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carbonate ester group can be hydrolyzed to form the corresponding phenol and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium cyanide, or organometallic reagents. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbonate ester.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield the corresponding azide derivative.

Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction typically yields alcohols or other reduced forms of the compound.

Hydrolysis: Hydrolysis results in the formation of 4-chloro-5-iodo-2-methylphenol and ethanol.

Scientific Research Applications

Pharmaceutical Development

Precursor for Drug Synthesis

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate serves as a crucial precursor in the synthesis of biologically active compounds. Its electrophilic aromatic substitution properties make it a valuable intermediate in the development of novel pharmaceuticals, particularly in the creation of non-nucleoside inhibitors for HIV treatment.

Case Study: Anti-HIV Activity

Research has indicated that derivatives synthesized from this compound exhibit promising anti-HIV activity. For instance, studies on related compounds have demonstrated their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are essential in combination therapies for HIV .

Chemical Synthesis

Reactivity and Derivative Formation

The compound's structure allows for diverse reactions, including nucleophilic attacks due to the presence of chlorine and iodine substituents. These reactions facilitate the formation of various derivatives that may possess enhanced biological activities or altered physical properties compared to the parent compound.

Synthesis Methods

Different synthetic routes have been developed to obtain this compound, each varying in yield and purity. For example, methods involving electrophilic aromatic substitution have shown high efficiency in producing this compound with desirable characteristics for further applications.

Biological Interaction Studies

Pharmacokinetics and Pharmacodynamics

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Preliminary studies focusing on its pharmacokinetic properties could help predict its behavior in vivo, including absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Halogenated Aromatic Carbonates

The compound shares functional and structural similarities with other halogenated phenyl carbonates. Key comparisons include:

2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

- Substituents: Cl (position 2), F (position 4), NO₂ (position 5).

- Functional Group : Carbonate ester.

- Synthesis: Produced via acylation of 2-chloro-4-fluorophenol with ethyl chloroformate, followed by nitration using fuming HNO₃. High purity (99.21%) and yield (92.95%) are achieved under optimized conditions .

4-Chloro-5-fluoro-2-methylpyridine

- Substituents : Cl (position 4), F (position 5), CH₃ (position 2).

- Functional Group : Pyridine heterocycle.

- Applications : Used in drug development and materials science due to the pyridine ring’s basicity and coordination properties .

- Contrast : The heterocyclic structure alters solubility and electronic properties, making it more suited for metal-organic frameworks or pharmaceutical intermediates compared to the purely aromatic carbonate ester.

Functional Group Variants

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

- Substituents : Cl (position 2), I (position 5), OCH₂CH₃ (position 4).

- Functional Group: Methanone (carbonyl group).

- Similarity Score : 0.84 (structural similarity based on halogen placement) .

- Contrast: The methanone group introduces ketone reactivity (e.g., nucleophilic additions), whereas the carbonate ester in the target compound undergoes hydrolysis or transesterification.

Heterocyclic Derivatives

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

- Substituents : Cl (position 4), fused pyrrole-pyrimidine ring.

- Applications : Common in kinase inhibitor drug design due to its heterocyclic scaffold .

- Contrast : The nitrogen-rich heterocycle offers hydrogen-bonding capabilities absent in the target compound, directing its use toward biological applications rather than industrial synthesis.

Comparative Analysis Table

Key Research Findings

- Reactivity Trends : Iodo substituents in the target compound confer steric bulk and lower reactivity compared to nitro or fluoro groups in analogues, influencing its stability and suitability for slow-release intermediates .

- Market Dynamics : The target compound’s consumption is tracked extensively, suggesting industrial demand, while heterocyclic analogues dominate pharmaceutical sectors .

Notes and Limitations

- Limited synthetic details for this compound necessitate inferences from related compounds.

- Applications of analogues are often inferred from structural class (e.g., pyrimidines in drug discovery) rather than direct studies.

- Further research is required to elucidate the target compound’s mechanistic roles in reaction pathways.

Biological Activity

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS No. 930298-26-3) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, features a phenyl ring substituted with chlorine and iodine atoms, along with an ethyl carbonate functional group. Its chemical formula is C10H10ClIO3, and it has a molecular weight of approximately 340.54 g/mol. The presence of electron-withdrawing groups enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cellular functions.

- Cell Signaling : It could alter cell signaling pathways, affecting processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer effects. Below are summarized findings from studies assessing its biological efficacy:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. For instance, its efficacy was tested in vitro against common pathogens, demonstrating significant inhibition of bacterial growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it could induce apoptosis in tumor cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 15.0 | DNA damage response |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains, showing significant promise as an alternative treatment option.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters demonstrated that this compound effectively reduced cell viability in MCF-7 and A549 cells through apoptosis induction mechanisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicinal chemistry:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Distribution : It may accumulate in tissues due to its structural properties.

- Metabolism : Initial studies suggest it undergoes metabolic conversion to active forms that exert biological effects.

- Excretion : Primarily eliminated via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.